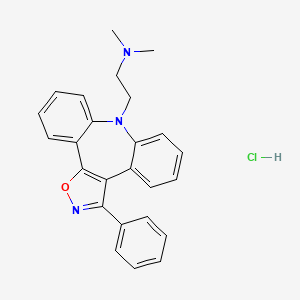
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a unique structure that combines elements of dibenzoazepine and isoxazoline. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer, antiviral, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride typically involves the following steps:
Formation of the Dibenz(b,f)azepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenz(b,f)azepine core.
Introduction of the Isoxazoline Ring: The isoxazoline ring is introduced through a cycloaddition reaction, often using nitrile oxides and alkenes as reactants.
Functionalization: The ethanamine and N,N-dimethyl-3-phenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and epilepsy.
Mechanism of Action
The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also interact with neurotransmitter receptors, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar dibenzoazepine core.
Phenothiazine: Another tricyclic compound with significant biological activity.
Acridone: Known for its anticancer properties.
Uniqueness
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is unique due to the presence of both the dibenzoazepine and isoxazoline rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
90358-80-8 |
|---|---|
Molecular Formula |
C25H24ClN3O |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C25H23N3O.ClH/c1-27(2)16-17-28-21-14-8-6-12-19(21)23-24(18-10-4-3-5-11-18)26-29-25(23)20-13-7-9-15-22(20)28;/h3-15H,16-17H2,1-2H3;1H |
InChI Key |
KHHVYAXAUJUMLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


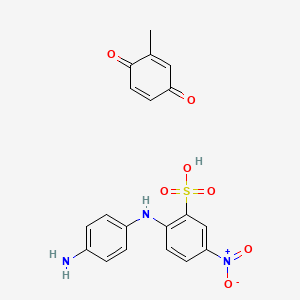
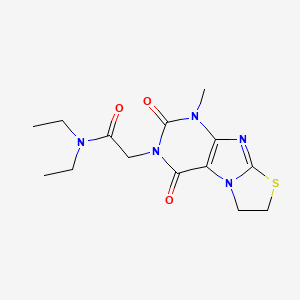

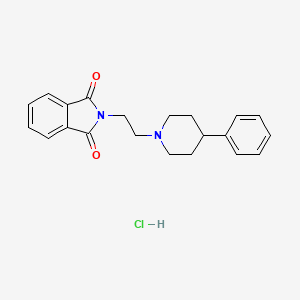
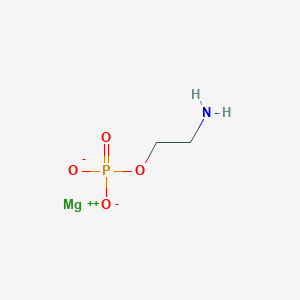
![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)

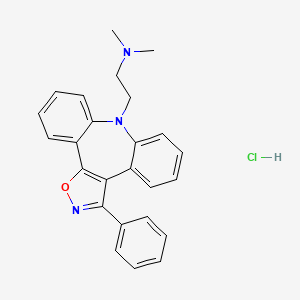
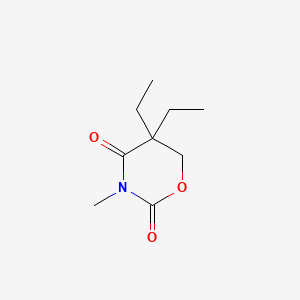
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
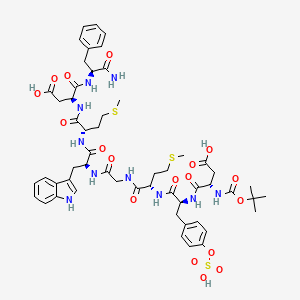
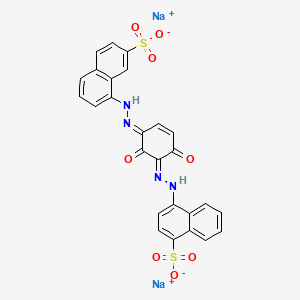
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
